lithium;hexane
Description
Significance in Modern Organic Synthesis and Industrial Applications
The impact of organolithium reagents is profound, influencing both academic research and industrial processes. Their reactivity, although modulated by the solvent, allows for a vast array of chemical transformations.
In organic synthesis, organolithium reagents are prized for their versatility. numberanalytics.com They are more reactive than their Grignard reagent counterparts, often leading to higher yields and faster reaction rates. wikipedia.orglibretexts.org Their primary roles include:
Strong Bases: They are exceptionally strong bases capable of deprotonating a wide range of weakly acidic organic compounds, including hydrocarbons, amines, and alcohols. nih.gov This process, known as metalation, is fundamental for creating other reactive intermediates. wikipedia.org
Nucleophiles: The carbanionic character of the carbon atom makes them excellent nucleophiles. nih.gov They readily participate in nucleophilic addition reactions with carbonyl compounds (aldehydes, ketones) and epoxides. saylor.orgbluffton.edu
Initiators for Other Reagents: Organolithium compounds are crucial starting materials for the preparation of other organometallic reagents, such as Gilman (diorganocopper) reagents and organotin or organosilicon compounds. saylor.orgbluffton.edu
Lithium-Halogen Exchange: This reaction is an efficient method for preparing other organolithium species that may be difficult to synthesize directly. organicchemistrydata.org
Their application is particularly notable in the pharmaceutical industry for the asymmetric synthesis of complex, biologically active molecules. wikipedia.orgnumberanalytics.com
| Common Organolithium Reagent | Typical Application |
| n-Butyllithium (n-BuLi) | Strong base, polymerization initiator |
| sec-Butyllithium (s-BuLi) | Stronger base than n-BuLi, used for metalations |
| tert-Butyllithium (t-BuLi) | Very strong, sterically hindered base |
| Methyllithium (MeLi) | Nucleophilic methylating agent |
| Phenyllithium (PhLi) | Nucleophilic phenylating agent |
Industrially, one of the most significant uses of organolithium reagents, particularly n-butyllithium, is as an initiator for anionic polymerization. wikipedia.orgwikipedia.org This process is vital for the production of various elastomers with controlled structures. wikipedia.org Notable examples include the synthesis of polybutadiene (B167195) and styrene-butadiene-styrene (SBS) block copolymers, which are used in applications ranging from tires to adhesives. wikipedia.org The use of hydrocarbon solvents is critical in these polymerizations as it influences the microstructure of the resulting polymers. scispace.com
Historical Context of Mechanistic and Structural Investigations
The study of organolithium reagents began in the early 20th century, with the first synthesis of ethyllithium (B1215237) by Wilhelm Schlenk and Johanna Holtz in 1917. numberanalytics.com However, systematic investigation and their popularization in synthetic chemistry were pioneered in the 1930s by Karl Ziegler, Georg Wittig, and Henry Gilman. wikipedia.org These researchers established their utility and demonstrated their superior reactivity compared to Grignard reagents. wikipedia.org
Understanding the structure of these reagents in solution and in the solid state was a significant challenge. The development of advanced analytical techniques was crucial. The elucidation of their aggregated structures has been achieved through a combination of methods:
X-ray Diffraction Analysis: Provided definitive solid-state structures, such as the tetrameric nature of methyllithium. wikipedia.orglibretexts.org
NMR Spectroscopy: Particularly using ⁶Li, ⁷Li, and ¹³C isotopes, has been a powerful tool for studying the structures of aggregates in solution. wikipedia.org
Titration Methods: The Gilman double titration method was developed to accurately determine the concentration of active organolithium reagent in solution, accounting for impurities like lithium hydroxide. libretexts.orgscispace.com
While structural knowledge has advanced significantly, detailed mechanistic investigations of their reactions remain complex and are an area of ongoing research. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
13406-09-2 |
|---|---|
Molecular Formula |
C6H13Li |
Molecular Weight |
92.1 g/mol |
IUPAC Name |
lithium;hexane |
InChI |
InChI=1S/C6H13.Li/c1-3-5-6-4-2;/h3H,4-6H2,1-2H3;/q-1;+1 |
InChI Key |
KXNASDIZDONYKA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCC[CH-]C |
Origin of Product |
United States |
Solution Phase Aggregation Phenomena of Organolithium Compounds in Hexane
Computational Chemistry Approaches to Aggregation
Computational methods have become indispensable for elucidating the structures and energetics of organolithium aggregates, providing insights that can be difficult to obtain experimentally.
Density Functional Theory (DFT) and ab initio calculations are widely used to investigate the stability and structure of organolithium oligomers. These methods can predict the geometries of different aggregates (e.g., dimers, tetramers, hexamers) and their relative energies in the gas phase and in solution, often using continuum or discrete-continuum solvation models nih.govnih.gov.
For instance, theoretical calculations on the aggregation of n-BuLi and lithium aminoalkoxides in hexane (B92381) have been performed to understand their stability and reactivity rsc.orgnih.gov. These studies have shown that both enthalpic and entropic contributions play a significant role in the aggregation process and that these contributions can have opposing effects in hexane compared to a coordinating solvent like THF rsc.orgnih.gov. DFT calculations have also been used to compute the aggregation energies of various organolithium compounds. The aggregation energy is the energy released when monomers associate to form an oligomer.
The following table presents calculated aggregation energies for the tetramers of methyllithium, t-butyllithium, and phenyllithium, providing a quantitative measure of their stability.
| Compound | Aggregation Energy (kcal/mol) for Tetramer | Computational Level | Reference |
| Methyllithium | -124.4 | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G | researchgate.netresearchgate.net |
| t-Butyllithium | -108.6 | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G | researchgate.netresearchgate.net |
| Phenyllithium | -117.2 | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G* | researchgate.netresearchgate.net |
Molecular dynamics (MD) simulations provide a means to study the time evolution of a system of molecules, offering insights into the dynamic processes of aggregation and the structure of the solvent around the aggregates. MD simulations have been conducted on the aggregation of lithium salts of 12-hydroxystearic acid in explicit hexane solvent researchgate.netnih.gov. These simulations revealed that the lithium salt forms a network of fibrils, a process driven by the self-assembly of the molecules into organized structures researchgate.netnih.gov. While this system is more complex than a simple alkyllithium, the study demonstrates the utility of MD in understanding the aggregation of lithium-containing organic molecules in a hexane environment. The simulations can provide detailed information about the structure of the aggregates, the role of the solvent, and the thermodynamics of the self-assembly process.
Energetic and Entropic Contributions to Aggregation Equilibria
The aggregation of organolithium compounds in nonpolar solvents like hexane is a thermodynamically controlled process governed by the interplay of enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy (ΔG) of the system. The general equilibrium for the aggregation of a monomeric organolithium species (RLi) into an n-mer aggregate, [(RLi)n], can be represented as:
n RLi ⇌ (RLi)n
Enthalpic Contributions (ΔH): The primary driving force for aggregation in hexane is the formation of multicenter, electron-deficient bonds within the aggregate structure. chemicalbook.com In aggregates like the hexameric n-butyllithium, the lithium atoms form a core, and the alkyl groups bridge the faces or edges of this metallic cluster. wikipedia.org This arrangement allows for the delocalization of bonding electrons over several atoms, resulting in a significant release of energy. This bond formation is a strongly exothermic process, leading to a large, negative enthalpy change (ΔH << 0), which stabilizes the aggregate relative to the isolated monomers. The stability of these aggregates is evidenced by their persistence in solution; for instance, n-butyllithium exists primarily as a hexamer in cyclohexane at room temperature, and as a more highly aggregated octamer at lower temperatures. nih.govacs.orgchemistryviews.org This temperature dependence is a classic indicator of an exothermic equilibrium; lowering the temperature shifts the equilibrium toward the more stable, higher-order aggregate.
Entropic Contributions (TΔS): In contrast to the favorable enthalpic term, the entropy change for aggregation is unfavorable. The association of multiple monomeric units into a single, larger aggregate results in a decrease in the translational degrees of freedom. figshare.com This leads to a more ordered system and, consequently, a negative entropy change (ΔS < 0). In the absence of strong, competing interactions (like solvation), this entropic penalty must be overcome by the enthalpic gain from bond formation for aggregation to occur.
Theoretical calculations have highlighted the opposing roles of enthalpy and entropy in hexane versus coordinating solvents like tetrahydrofuran (B95107) (THF). figshare.com In hexane, the large enthalpic gain is the dominant factor. In THF, the solvation of lithium cations by THF molecules provides significant stabilization to the monomeric and lower aggregated species. Breaking up an aggregate in THF is less enthalpically costly because the energy penalty is offset by the favorable enthalpy of solvation. This fundamental difference explains why organolithium compounds are significantly less aggregated in coordinating solvents than in hydrocarbons.
| Thermodynamic Parameter | In Hexane (Nonpolar) | In Tetrahydrofuran (Coordinating) | Rationale |
|---|---|---|---|
| Enthalpy (ΔH) | Highly Favorable (Exothermic) | Less Favorable | In hexane, aggregation is driven by strong Li-C bond formation within the aggregate. In THF, this is offset by the energy required to desolvate the lithium centers. |
| Entropy (ΔS) | Unfavorable | Less Unfavorable / Slightly Favorable | Aggregation always reduces the number of particles, which is entropically unfavorable. However, the release of ordered solvent molecules from the lithium centers in THF can make the overall entropy change less negative or even positive. |
| Overall Driving Force (ΔG) | Enthalpy-Driven | Balance of Enthalpy and Entropy | The large negative ΔH in hexane overcomes the negative TΔS term. In THF, the balance is more delicate, leading to lower aggregation states. |
Hetero-Aggregation and Mixed Aggregates
In solutions containing more than one type of organolithium species or when Lewis basic additives are introduced, the aggregation phenomena become more complex, leading to the formation of hetero-aggregates or mixed aggregates. These species have structures and reactivities that can be substantially different from the parent homoleptic aggregates. researchgate.net
Co-Solvent Effects on Aggregation (e.g., Tetrahydrofuran, Toluene)
The introduction of even small quantities of a coordinating co-solvent into a hexane solution of an organolithium compound can dramatically alter the aggregation state. This deaggregation is a result of the coordination of solvent molecules to the lithium centers, which satisfies their Lewis acidity and disrupts the inter-unit bonding of the aggregate. wikipedia.org
Tetrahydrofuran (THF): THF is a strong Lewis base that effectively breaks down the large aggregates of organolithiums found in hexane. For example, n-butyllithium, which is predominantly hexameric in hexane, is deaggregated to a mixture of tetramers and dimers in the presence of THF. chemicalbook.comwikipedia.orgyoutube.com Phenyllithium is primarily tetrameric in diethyl ether (a weaker coordinating solvent than THF) but shifts to a dimeric form in THF. wisc.edu The coordination of THF to the lithium atoms forms solvated aggregates, such as the tetra-solvated tetramer of n-butyllithium, which can further deaggregate to a tetra-solvated dimer in neat or high concentrations of THF. nih.govacs.org This process involves the breaking of Li-C bonds within the larger aggregate and the formation of Li-O bonds with the THF molecules.
Toluene (B28343): While toluene is an aromatic hydrocarbon and a much weaker Lewis base than THF, it can also influence aggregation. Its π-system can interact with the lithium cations. NMR studies of n-butyllithium in toluene-d8 have shown the presence of multiple aggregates in equilibrium, indicating the formation of stable mixed aggregates. researchgate.net The reaction of phenyllithium with electrophiles shows marked differences in product distribution when carried out in toluene compared to THF or diethyl ether, which is attributed to the different aggregation states of the organolithium reagent in these solvents. mdpi.com In general, the deaggregating effect of toluene is significantly less pronounced than that of ethereal solvents.
| Solvent System | Predominant Aggregation State | Reference |
|---|---|---|
| Hexane / Cyclohexane | Hexamer (Octamer at low temp.) | wikipedia.orgresearchgate.net |
| Toluene | Equilibrating Aggregates | researchgate.net |
| Diethyl Ether | Tetramer | chemicalbook.comyoutube.com |
| Tetrahydrofuran (THF) | Tetramer / Dimer Equilibrium | youtube.com |
Influence of Coordinating Ligands (e.g., N,N,N',N'-tetramethylethylenediamine, Hexamethylphosphoramide)
Certain Lewis basic additives, often referred to as coordinating ligands, have a profound deaggregating effect that surpasses that of co-solvents like THF. These ligands are typically multidentate, allowing them to chelate the lithium cations and form stable, smaller aggregates.
N,N,N',N'-tetramethylethylenediamine (TMEDA): TMEDA is a bidentate chelating amine that strongly complexes lithium ions. The addition of TMEDA to hexane solutions of organolithiums effectively breaks down large aggregates. For instance, n-butyllithium forms a dimeric complex, (n-BuLi·TMEDA)₂, in the presence of TMEDA. researchgate.net This deaggregation significantly increases the reactivity of the organolithium reagent by making the carbanionic center more accessible. fishersci.fr In some cases, TMEDA can lead to the formation of monomeric species. fishersci.fr
Hexamethylphosphoramide (B148902) (HMPA): HMPA is an exceptionally powerful, polar, aprotic ligand with a high affinity for lithium cations. Its effect on organolithium aggregation is more dramatic than that of TMEDA or THF. HMPA can deaggregate organolithium clusters to form monomers. youtube.com Furthermore, in sufficient quantities, HMPA can promote the formation of solvent-separated ion pairs (SSIPs) from contact ion pairs (CIPs). For tert-butyllithium, it has been shown that HMPA can shift the equilibrium to include a triple ion pair, which serves as a reservoir for a highly reactive separated ion pair, t-Bu⁻/HMPA₄Li⁺. nih.govacs.org This extreme form of deaggregation leads to a substantial increase in the basicity and reactivity of the organolithium species. wikipedia.org
Mechanistic Investigations of Reactions Involving Organolithium Compounds in Hexane
Deprotonation Reactions (Metalation)
One of the most fundamental applications of organolithium reagents is the deprotonation of acidic C-H bonds, a process known as metalation. wikipedia.org The high basicity of alkyllithiums, such as n-butyllithium (n-BuLi), allows for the abstraction of protons from a wide range of substrates. wikipedia.orgyoutube.com In hexane (B92381), the reaction mechanism is complicated by the aggregated nature of the organolithium species. The deaggregation of these clusters is often a prerequisite for the reaction and can be the rate-limiting step. researchgate.net Additives like tetramethylethylenediamine (TMEDA) can break down these aggregates, enhancing the kinetic basicity of the reagent. tu-bs.deuniurb.it
Lithium enolates are critical intermediates in carbon-carbon bond formation, formed by the deprotonation of a C-H bond alpha to a carbonyl group. wikipedia.orgmasterorganicchemistry.com The geometry of the resulting enolate, designated as (E) or (Z), can dictate the stereochemical outcome of subsequent reactions. bham.ac.ukmsu.edu
The stereoselectivity of enolate formation is highly dependent on the solvent system. nih.govrsc.org While hexane itself is a non-coordinating solvent, the addition of polar, coordinating co-solvents like tetrahydrofuran (B95107) (THF) or hexamethylphosphoramide (B148902) (HMPA) can dramatically alter the aggregation state of the organolithium reagent and the resulting enolate. nih.govuwindsor.caresearchgate.net This, in turn, influences the E/Z selectivity. For example, for esters, most enolization conditions in less coordinating solvents yield (E)-enolates, while the addition of HMPA is known to reverse this stereoselectivity, favoring the (Z)-enolate. wikipedia.org Studies on Oppolzer enolates have shown that in toluene (B28343) (a hydrocarbon solvent), they can exist as tetramers, while in THF, they form symmetric dimers. nih.gov This change in aggregation directly impacts reactivity and selectivity. nih.gov The transition from large aggregates in hexane to smaller, more solvated species with the addition of donor solvents is a key factor in controlling the stereochemical outcome. nih.gov
| Carbonyl Type | Typical Conditions | Predominant Enolate Geometry | Reference |
|---|---|---|---|
| Ketones | LDA in THF | (Z)-Enolate | wikipedia.org |
| Esters | LDA in THF | (E)-Enolate | wikipedia.org |
| Esters | LDA in THF/HMPA | (Z)-Enolate | wikipedia.org |
Directed ortho metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. wikipedia.orgorganic-chemistry.org The reaction uses a direct metalation group (DMG) on the aromatic ring to guide an organolithium reagent, like n-butyllithium, to deprotonate the C-H bond exclusively at the ortho position. wikipedia.org The mechanism involves the coordination of the Lewis basic heteroatom of the DMG to the lithium atom of the organolithium reagent. wikipedia.org This pre-coordination complex increases the kinetic acidity of the ortho protons, facilitating their removal by the alkyllithium base to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be trapped with various electrophiles. wikipedia.org In non-coordinating solvents like hexane, the reaction may be slow, but the use of additives like TMEDA can deaggregate the alkyllithium and facilitate the reaction. uwindsor.ca A wide variety of functional groups can act as DMGs, with tertiary amides and O-carbamates being particularly effective. wikipedia.orgnih.gov
Organolithium reagents are exceptionally strong bases, with pKa values of their conjugate acids typically ranging from 42 to 50. libretexts.orglibretexts.org This high basicity allows them to readily deprotonate a vast array of substrates containing acidic protons on heteroatoms, including alcohols (O-H), amines (N-H), and phosphines (P-H). wikipedia.org These reactions are generally fast acid-base reactions. In the presence of such functional groups, the organolithium reagent will act as a base, abstracting the acidic proton rather than functioning as a nucleophile. libretexts.org For this reason, acidic protons on heteroatoms are often protected before carrying out reactions that require the organolithium to act as a nucleophile. wikipedia.org The byproduct of using n-hexyllithium (B1586676) in these deprotonations is n-hexane, which is a liquid and less flammable than the gaseous butane (B89635) produced from n-butyllithium, offering a handling advantage. acs.orgodu.edu
Enolate Formation: Stereoselectivity (E/Z) and Mechanistic Pathways
Carbon-Carbon Bond Forming Reactions
Due to the highly polar nature of the carbon-lithium bond, organolithium reagents are excellent carbon nucleophiles. wikipedia.orgyoutube.com They readily participate in carbon-carbon bond-forming reactions by adding to a wide variety of electrophiles, most notably carbonyl compounds. libretexts.orgpharmacy180.com The reaction with aldehydes and ketones is a fundamental method for alcohol synthesis, where a new C-C bond is formed between the organometallic carbon and the carbonyl carbon. pharmacy180.com Organolithium reagents are generally more reactive than their Grignard counterparts. pharmacy180.com
The lithiated intermediates generated via the deprotonation reactions discussed previously (e.g., lithium enolates and aryllithiums from DoM) are themselves potent nucleophiles. Upon their formation in hexane, these species can be treated with an electrophile, such as an alkyl halide or a carbonyl compound, to forge a new carbon-carbon bond. wikipedia.orgwikipedia.org This two-step sequence of deprotonation followed by reaction with an electrophile is a cornerstone of modern synthetic organic chemistry. rug.nl
Nucleophilic Addition to Carbonyl Compounds (e.g., Ketones, Weinreb Amides)
The nucleophilic addition of organolithium reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation. youtube.commasterorganicchemistry.com In hexane, the reaction mechanism is intricately linked to the aggregation state of the organolithium reagent. numberanalytics.com The reaction is believed to proceed through the initial attack of the nucleophilic carbon of the organolithium on the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This forms a tetrahedral lithium alkoxide intermediate. fiveable.me Subsequent aqueous workup then protonates the alkoxide to yield the corresponding alcohol. masterorganicchemistry.com
With ketones, this reaction provides a reliable route to tertiary alcohols. masterorganicchemistry.com The general mechanism involves the following steps:
Nucleophilic Attack: The organolithium reagent, likely a monomer in equilibrium with the aggregate, attacks the carbonyl carbon. numberanalytics.comyoutube.com
Intermediate Formation: A lithium alkoxide intermediate is formed.
Protonation: Acidic workup protonates the alkoxide to give the final alcohol product. masterorganicchemistry.com
The use of hexane as a solvent generally leads to lower reaction rates compared to polar solvents like THF, due to the energy required to break up the organolithium aggregates. numberanalytics.com However, for hindered or enolizable ketones, conducting the reaction in hexane at low temperatures (e.g., -78°C) by adding the carbonyl compound to the organolithium solution can maximize the yield of the addition product and minimize side reactions like enolization. researchgate.net
Weinreb amides (N-methoxy-N-methylamides) react with organolithium reagents to form a stable tetrahedral intermediate. This stability is attributed to the chelation of the lithium ion by both the methoxy (B1213986) and carbonyl oxygen atoms. This chelated intermediate prevents the typical collapse and over-addition seen with other carbonyl derivatives like esters. Upon acidic workup, this intermediate hydrolyzes to afford a ketone. This method provides a high-yielding and controlled synthesis of ketones.
Table 1: Effect of Reaction Conditions on the Addition of n-Butyllithium to Ketones
| Ketone Type | Conditions | Predominant Outcome | Reference |
|---|---|---|---|
| Non-enolizable | Hexane, -78°C | Quantitative yield of alcohol | researchgate.net |
| Enolizable | Hexane, -78°C | Moderate enolization, good yield of addition product | researchgate.net |
| Hindered | Non-polar media (e.g., hexane) | Good yields of addition product | researchgate.net |
Carbolithiation Reactions
Carbolithiation is the addition of an organolithium reagent across a carbon-carbon double or triple bond. nih.gov These reactions are powerful tools for constructing complex molecular frameworks in a regio- and stereo-controlled manner. rsc.org Mechanistic investigations, particularly for enantioselective variants in hexane, have provided significant insights.
The addition of alkyllithium reagents to styrenes in the presence of a chiral ligand, such as (-)-sparteine, in hexane can proceed with high enantioselectivity. nih.govrsc.org Computational studies on the carbolithiation of β-methylstyrene have shown that the observed selectivity arises from repulsive effects in the diastereomeric transition states formed between the chiral ligand-alkyllithium adduct and the styrene. rsc.orgnih.gov For substrates containing a coordinating group, such as an ortho-amino group, one face of the double bond can be shielded by the ligand-coordinated amide, allowing the chiral alkyllithium adduct to approach from the other face, thus controlling the stereochemistry. nih.gov
The stereochemistry of the starting alkene is often crucial. For instance, the carbolithiation of (E)-β-methylstyrene in hexane yields the (S)-alkylated product, while the (Z)-isomer gives the (R)-enantiomer, albeit with lower enantiomeric excess. rsc.org This difference in reaction rate and selectivity allows for kinetic resolution of racemic mixtures of certain β-alkylated styrenes. rsc.org
Table 2: Enantioselective Carbolithiation of (E)-β-methylstyrene with Alkyllithiums in Hexane
| Alkyllithium | Chiral Ligand | Temperature (°C) | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| n-BuLi | (-)-sparteine | -15 | 76-85% | nih.gov |
| s-BuLi | (-)-sparteine | -15 | 76-85% | nih.gov |
| t-BuLi | (-)-sparteine | -15 | 76-85% | nih.gov |
SN2-Type Reactions
Organolithium reagents can act as nucleophiles in SN2-type reactions with substrates like alkyl halides. wikipedia.org However, their high basicity often leads to competing side reactions, such as elimination or metal-halogen exchange. wikipedia.org In a non-polar solvent like hexane, the reactivity of the organolithium is tempered by its aggregation. numberanalytics.com
The classic SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry. youtube.com For an organolithium reagent in hexane, the nucleophile is the carbanionic carbon within the C-Li bond. The reaction proceeds in a single, concerted step. youtube.com The use of less aggregated and less basic organolithium reagents, such as aryllithiums or allyllithiums, can favor the SN2 pathway over other side reactions. wikipedia.org The addition of certain ligands can enhance the rate and yield of these reactions. wikipedia.org
Ring-Opening Reactions (e.g., Epoxides)
The ring-opening of epoxides by organolithium reagents is a valuable method for the synthesis of β-hydroxyalkanes. This reaction typically proceeds via an SN2 mechanism, where the organolithium acts as the nucleophile. chemistrysteps.comresearchgate.net Due to the concerted nature of the SN2 attack, the nucleophile attacks one of the epoxide carbons, leading to the cleavage of the C-O bond and the formation of a lithium alkoxide.
In reactions with unsymmetrical epoxides, organolithium reagents, being strong nucleophiles, preferentially attack the less sterically hindered carbon atom. chemistrysteps.com This regioselectivity is a hallmark of the SN2 pathway under basic or nucleophilic conditions. libretexts.orgresearchgate.net The reaction in a non-polar solvent like hexane would follow this general principle, with the aggregated nature of the organolithium reagent potentially influencing the reaction kinetics. The final alcohol product is obtained after an acidic workup. nih.gov
Conjugate Addition
Organolithium reagents can add to α,β-unsaturated carbonyl compounds (enones) in two ways: direct 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. libretexts.org Highly reactive organolithium species, especially in non-polar solvents like hexane, tend to favor the kinetically controlled 1,2-addition product. wikipedia.org
However, several strategies can be employed to favor the thermodynamically more stable 1,4-adduct. wikipedia.org One approach involves using less reactive, more stabilized organolithium reagents. Another key strategy is the addition of a polar additive, such as hexamethylphosphoramide (HMPA), even in small quantities. wikipedia.org HMPA can break down the organolithium aggregates and form heteroatom-stabilized lithium species that favor conjugate addition. wikipedia.org In some cases, if the 1,2-addition is reversible, the reaction can be allowed to equilibrate to the more stable 1,4-product. wikipedia.org
Halogen-Lithium Exchange Reactions
Elucidation of Reaction Pathways (Polar vs. Radical)
The halogen-lithium exchange is a fundamental reaction for preparing organolithium reagents that are not easily accessible by other means. wikipedia.org The mechanism of this exchange has been a subject of extensive investigation, with two primary pathways proposed: a polar, nucleophilic mechanism and a radical-based, single-electron transfer (SET) mechanism. wikipedia.orgstackexchange.com
The polar mechanism involves the formation of a reversible "ate-complex" intermediate, where the carbanionic carbon of the organolithium reagent attacks the halogen atom of the organic halide. wikipedia.org Kinetic studies of the reaction between n-butyllithium and substituted bromobenzenes in hexane support this pathway. The reaction was found to be first-order in both the organolithium and the aryl bromide, suggesting a concerted process. acs.org A four-centered transition state or an SN2-type attack at the bromine atom are plausible models for this concerted exchange. acs.org The rate of this polar reaction is generally slower in non-polar solvents like hexane compared to polar solvents like THF, which can facilitate the reaction by deaggregating the organolithium reagent. numberanalytics.com
The radical mechanism proposes a single-electron transfer (SET) from the organolithium reagent to the organic halide, generating a radical anion and a radical cation, which then collapse to the products. wikipedia.orgstackexchange.com Evidence for radical intermediates has been obtained from EPR spectroscopy in certain reactions, particularly with secondary and tertiary alkyllithiums. wikipedia.org The use of "radical clocks"—molecules that undergo rapid, characteristic rearrangements if a radical intermediate is formed—has been a key tool in probing this pathway. In some systems, the absence of rearranged products has been used as evidence against a radical mechanism. stackexchange.com
The choice between the polar and radical pathway is influenced by several factors, including the structure of the reactants, temperature, and the solvent. stackexchange.com While polar solvents tend to favor the polar mechanism, the possibility of an SET pathway, at least as a minor contributor, cannot always be ruled out, even in hydrocarbon solvents. pku.edu.cn
Table 3: Mechanistic Probes for Halogen-Lithium Exchange
| Mechanistic Probe | Observation | Implication | Reference |
|---|---|---|---|
| Kinetic Studies (in Hexane) | First-order in both reactants | Suggests a concerted, polar mechanism | acs.org |
| Radical Clock Experiments | Absence of cyclized product at low temperature | Rules out the intermediacy of a radical in that specific case | stackexchange.com |
| EPR Spectroscopy | Detection of radical species | Supports a single-electron transfer (SET) pathway in certain cases | wikipedia.org |
| Solvent Effects | Slower reaction in hexane vs. THF | Polar solvents facilitate the reaction, likely by deaggregation | numberanalytics.com |
Factors Influencing Reaction Efficiency (e.g., Solvent Composition, Reagent Molar Ratio)
Reagent Molar Ratio: The stoichiometry between the organolithium reagent and the substrate can be crucial for controlling product distribution and reaction efficiency. The specific ratio required often depends on the nature of the substrate and the desired outcome. For instance, in reactions with certain nitrosamines, the molar ratio dictates the extent of addition. A molar ratio of 1 to 1.2 equivalents of the organolithium reagent leads to a single addition to the N=O bond, yielding alkylhydrazones. However, increasing the molar ratio to a range of 3 to 5 equivalents facilitates a second addition, resulting in the formation of branched trialkyl hydrazines. libretexts.org This demonstrates that an inappropriate molar ratio can lead to undesired side products or incomplete conversion, thus lowering the efficiency of the intended transformation.
Transmetalation Reactions
Transmetalation is a fundamental process in organometallic chemistry where a metal is exchanged between two organometallic compounds. epfl.ch For organolithium reagents in hexane, this typically involves either lithium-halogen exchange or exchange with another metal, such as tin. These reactions are vital for the preparation of new organolithium reagents that may be inaccessible through other means. epfl.ch
Lithium-Halogen Exchange: This reaction involves the exchange of a lithium atom from an organolithium compound with a halogen atom (typically bromine or iodine) on another organic molecule. epfl.ch It is a powerful method for synthesizing aryl and vinyllithium (B1195746) reagents. epfl.ch
Kinetic studies of the reaction between n-butyllithium and substituted bromobenzenes in hexane solution have shed light on its mechanism. The reaction is found to be first order in both the organolithium reagent and the aryl bromide. nih.gov The mechanism is proposed to be a concerted process, potentially proceeding through a four-centered transition state or an SN2-type attack of the butyl group's carbanionic carbon on the bromine atom of the aryl bromide. nih.gov
Tin-Lithium Exchange: Another significant transmetalation reaction is the exchange between an organolithium and an organotin compound. This method is particularly advantageous because the resulting tin byproduct is significantly less reactive towards the newly formed organolithium reagent than the alkyl halide byproducts generated during lithium-halogen exchange. epfl.ch
The kinetics of tin-lithium exchange have been investigated using rapid-injection NMR, revealing that the reaction rates are highly dependent on the structure, configuration, and conformation of the organostannane substrate. wikipedia.org
Kinetic and Thermodynamic Aspects of Reactivity
The kinetics of organolithium reactions in hexane are complex, largely due to the existence of aggregates in equilibrium with a small amount of a more reactive, lower-aggregated or monomeric species. Despite this complexity, rate laws can be determined experimentally.
A notable study on the mechanism of metal-halogen exchange involved the reaction of n-butyllithium with various substituted bromobenzenes in hexane. nih.gov Through initial rate measurements, the reaction was determined to follow second-order kinetics. The derived rate law is:
Rate = k[ArBr][n-BuLi]
This indicates that the reaction is first order with respect to the bromobenzene (B47551) and first order with respect to n-butyllithium. nih.gov It is important to note that while the reaction is first order in the bulk concentration of n-butyllithium, the reactive species is likely a monomer or smaller aggregate in equilibrium with the predominant hexameric form. The activation energy for the reaction with bromobenzene was determined to be 12 kcal/mol (52 kJ/mol). nih.gov
Computational chemistry has become an indispensable tool for elucidating the structures of intermediates and transition states in organolithium chemistry, which are often difficult to characterize experimentally. Density Functional Theory (DFT) is a commonly employed method for these investigations.
Theoretical calculations have been performed to understand the aggregation of n-BuLi in hexane. These studies, often using the B3LYP functional with basis sets like 6-31G(d), have explored the energetics of aggregation and the stability of various clusters (e.g., tetramers, hexamers) and mixed aggregates in solution. The results from these computational models are generally in good agreement with experimental data, confirming that enthalpic and entropic contributions play significant and opposing roles in hexane versus more polar solvents like THF.
Computational modeling is also used to probe reaction mechanisms and transition states. For the lithium-halogen exchange reaction in hexane, calculations can help evaluate the relative energies of proposed transition state structures, such as the four-centered versus the SN2-type pathway. nih.gov Furthermore, computational studies have been instrumental in understanding stereoselectivity. For instance, in reactions involving chiral organolithium intermediates, calculations at the B3LYP/6-31+G(d,p) level have shown that the thermodynamic stability of different potential organolithium species can explain the observed preferential direction of attack by electrophiles. These models have revealed that the calculated energy barriers for the epimerization of carbanionic intermediates are low enough to be feasible under reaction conditions, suggesting that product selectivity is determined by kinetic factors rather than the ground-state energies of the products.
The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. This is achieved by comparing the rate of reaction of a substrate with that of its deuterated analogue. A primary KIE, where the isotopic substitution is at the bond being broken, typically results in a rate ratio (kH/kD) greater than 1. libretexts.org This is because the zero-point energy of a C-D bond is lower than that of a C-H bond, meaning more energy is required to break the C-D bond, resulting in a slower reaction.
In the context of organolithium chemistry, proton transfer is a fundamental reaction step (metalation). The deprotonation of a carbon acid by an organolithium reagent like n-BuLi in hexane is expected to exhibit a primary KIE if this step is rate-limiting. The magnitude of the KIE can provide insight into the nature of the transition state; a more symmetrical transition state, where the proton is equally shared between the carbon acid and the base, often leads to a larger KIE. libretexts.org
While the principles of KIE are well-established, specific, quantitative experimental studies detailing the KIE for proton transfer from carbon acids to organolithium reagents in a purely hexane solvent system are not widely reported in the surveyed literature. However, based on fundamental principles, such reactions are expected to show a normal primary KIE (kH/kD > 1), confirming the C-H bond cleavage occurs within the rate-determining step of the metalation process. libretexts.org
The aggregation state of organolithium reagents in hexane is one of the most critical factors governing their reactivity. In non-coordinating solvents like hexane or cyclohexane, n-butyllithium exists as a stable hexameric aggregate. epfl.chchemicalbook.com This high degree of aggregation greatly reduces the reagent's intrinsic reactivity. researchgate.netwikipedia.org The C-Li bonds are essentially sequestered within the core of this cluster, making them less available to react with a substrate. wikipedia.org
The reactive species in many organolithium reactions is believed to be the monomer or a smaller aggregate (like a dimer), which exists in a dynamic equilibrium with the larger, less reactive aggregate. chemicalbook.comwikipedia.org
Development of Superbases and Their Mechanistic Distinctiveness
The combination of organolithium compounds with heavier alkali metal alkoxides in hexane gives rise to reagents with exceptionally high basicity, commonly referred to as "superbases". These mixed-metal systems exhibit reactivity that dramatically surpasses that of the parent organolithium compound alone. researchgate.net A classic and widely studied example is the mixture of n-butyllithium (n-BuLi) and potassium tert-butoxide (KOtBu), often termed a Lochmann-Schlosser base or LICKOR reagent. researchgate.netnih.gov The development of these superbases has provided a powerful tool for the deprotonation of very weak carbon acids, including substrates previously considered inert to metallation by conventional organolithium reagents. researchgate.net
The enhanced reactivity of these superbases stems from a fundamental metal-exchange reaction. In a non-coordinating solvent like hexane, the organolithium compound undergoes a transmetallation with the heavier alkali metal alkoxide. fossatelli.nl This equilibrium generates a new, more reactive organometallic species of the heavier alkali metal—for instance, butylpotassium in the case of LICKOR—and a stable lithium alkoxide. fossatelli.nlchemicalbook.com
RLi + MOR' ⇌ RM + LiOR' (where M = K, Na, Cs)
This shift in equilibrium is driven by the formation of the thermodynamically stable lithium alkoxide. The resulting heavier alkali metal-carbon bond is significantly more polarized and ionic than the corresponding lithium-carbon bond, rendering the organic anion a far more potent base. chemicalbook.com
However, the mechanism is more complex than a simple equilibrium between discrete species. In hydrocarbon solvents, organolithium compounds like n-BuLi exist as stable, relatively unreactive hexameric aggregates. wikipedia.orgreddit.com The introduction of the potassium alkoxide leads to the formation of complex mixed-metal aggregates. researchgate.net The precise structure and nature of the actively deprotonating species have been a subject of extensive investigation, complicated by the poor solubility and extreme reactivity of these intermediates. nih.govnih.gov
Studies on more soluble superbase systems have provided crucial insights, revealing that the components form mixed aggregates of varying compositions. nih.gov It is now understood that the "superbasic" character arises not just from the formation of a simple alkylpotassium species, but from the synergistic interplay of all components within these mixed aggregates. researchgate.netresearchgate.net The butoxide anion complexes the lithium cation, effectively disrupting the stable n-BuLi clusters and freeing a more reactive, potassium-based organometallic for reaction. chemicalbook.com This mechanistic distinctiveness—the in situ generation of a more reactive organometallic within a mixed-metal aggregate—is the key to their exceptional deprotonating power compared to simple organolithium compounds in hexane. researchgate.net
Research Findings
Detailed investigations have highlighted the profound difference in reactivity between standard organolithium reagents and their superbase counterparts in hexane. The data consistently show that the mixed-metal systems can achieve metallation where organolithiums alone are ineffective or require harsh conditions.
Table 1: Composition of Common Superbase Systems in Hexane This interactive table outlines the components of frequently utilized superbase mixtures.
| Organolithium Component | Alkali Metal Alkoxide | Common Name/Abbreviation |
|---|---|---|
| n-Butyllithium | Potassium tert-butoxide | LICKOR / Schlosser's Base |
| sec-Butyllithium | Potassium tert-butoxide | - |
| tert-Butyllithium | Potassium tert-butoxide | - |
The enhanced kinetic basicity of LICKOR superbases allows for the deprotonation of a wide range of hydrocarbons with pKa values between 35 and 50, such as benzene (B151609) and various alkenes, which are largely unreactive towards n-BuLi alone in hexane. researchgate.net For example, while the metallation of toluene with n-BuLi in hexane is extremely slow and low-yielding, the LICKOR superbase can deprotonate it effectively. uliege.benih.gov
Table 2: Comparative Reactivity in Metallation of Weakly Acidic Hydrocarbons in Hexane This interactive table compares the efficacy of n-butyllithium with a LICKOR superbase for the deprotonation of specific substrates.
| Substrate | Reagent | Conditions | Observed Reactivity/Result | Reference |
|---|---|---|---|---|
| Toluene | n-Butyllithium | Hexane, Room Temp. | Negligible to very low conversion (~0.2% yield) to benzyl (B1604629) lithium. | uliege.be |
| Toluene | n-BuLi / KOtBu (LICKOR) | Hexane or THF/Hexane, Low Temp. | Efficient metallation to form the benzylpotassium species. | researchgate.netnih.gov |
| Propene | n-Butyllithium | Hexane | Very slow reaction, primarily addition (carbolithiation) rather than deprotonation. | researchgate.net |
| Propene | n-BuLi / KOtBu (LICKOR) | Hexane, 25°C | Clean and rapid metallation at the allylic position. | researchgate.net |
| Benzene | n-Butyllithium | Hexane | No significant reaction. | researchgate.net |
| Benzene | n-BuLi / KOtBu (LICKOR) | Hexane or THF/Hexane, Low Temp. | Successful metallation to form phenylpotassium within a mixed aggregate. | researchgate.netnih.gov |
These findings underscore the mechanistic shift from the aggregated, less reactive state of n-butyllithium in hexane to the highly reactive, heterometallic superbase complex. researchgate.netnih.gov The order of reactivity for the deprotonation of allylic hydrocarbons by LICKOR systems is methyl > methylene (B1212753) > methine, demonstrating a high degree of selectivity that is not readily achievable with n-BuLi alone. researchgate.net
Advanced Synthetic Methodologies and Reagent Design
Preparation of Organolithium Reagents in Hexane (B92381) Media
The generation of organolithium reagents in hexane is a fundamental process, with several established and emerging strategies tailored to the specific requirements of the target molecule and subsequent reactions. Hexane is a preferred solvent for many industrial-scale preparations due to its low cost, relative inertness, and ease of removal. odu.edu
The direct reaction of an alkyl or aryl halide with lithium metal in a hydrocarbon solvent like hexane is a primary and widely used method for the synthesis of organolithium reagents. libretexts.orgslideshare.net This heterogeneous reaction involves the reduction of the organic halide by the lithium metal, typically in the form of a dispersion or shot, to form the corresponding organolithium compound and a lithium halide salt. wikipedia.orgwikipedia.org
R-X + 2 Li → R-Li + LiX
Where R represents an alkyl or aryl group and X is a halogen (Cl, Br, or I). The reactivity of the halide follows the order I > Br > Cl. libretexts.org While alkyl and aryl chlorides are commonly used for industrial production, bromides and iodides are also effective, though side reactions like Wurtz coupling (R-R formation) can be more prevalent with iodides. saylor.org
The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the highly reactive organolithium product from reacting with atmospheric oxygen and moisture. slideshare.net For the reaction to proceed smoothly, the lithium metal often contains a small percentage of sodium (0.5-2%), which acts as an initiator for the radical pathway involved in the mechanism. wikipedia.orgnih.gov The process is highly exothermic and requires careful temperature control. wikipedia.org
The choice of hexane as a solvent is particularly advantageous for the preparation of simple alkyllithiums like n-butyllithium, sec-butyllithium, and tert-butyllithium, which are soluble in non-polar hydrocarbon solvents due to the formation of soluble aggregates. odu.eduwikipedia.org For example, n-butyllithium is commercially available in various concentrations in hexane. odu.edu
| Organolithium Reagent | Precursor Halide | Solvent | Typical Concentration | Reference(s) |
| n-Butyllithium | 1-Chlorobutane | Hexane | 1.6 M, 2.5 M | odu.edu |
| sec-Butyllithium | 2-Chlorobutane | Cyclohexane/Hexane | 1.4 M | odu.edu |
| tert-Butyllithium | tert-Butyl chloride | Pentane/Heptane | 1.7 M | odu.edu |
| Phenyllithium | Chlorobenzene or Bromobenzene (B47551) | Cyclohexane/Hexane | 1.9 M | odu.edumasterorganicchemistry.com |
Table 1: Examples of Organolithium Reagents Prepared by Reaction with Lithium Metal in Hydrocarbon Solvents.
Beyond the direct reaction with lithium metal, metal-hydrogen and metal-halogen exchange reactions are powerful strategies for the synthesis of a wider variety of organolithium reagents, including those with functional groups that would not be compatible with the conditions of direct synthesis. libretexts.org
Metal-Hydrogen Exchange (Lithiation):
This method involves the deprotonation of an organic compound by a pre-formed organolithium reagent, typically an alkyllithium like n-butyllithium. The equilibrium of this acid-base reaction favors the formation of the more stable organolithium species. wikipedia.org
R-H + R'-Li ⇌ R-Li + R'-H
In hexane, this reaction is often slower than in polar solvents. However, the addition of a chelating agent like tetramethylethylenediamine (TMEDA) can significantly accelerate the rate of lithiation by breaking down the organolithium aggregates and increasing the basicity of the monomeric species. nih.gov While alkanes like hexane are generally not deprotonated by alkyllithiums, more acidic hydrocarbons can be metalated. nih.gov
Metal-Halogen Exchange:
Lithium-halogen exchange is a rapid and versatile method for preparing organolithium reagents, especially aryl, vinyl, and certain alkyl derivatives. wikipedia.orgsaylor.org This reaction involves the exchange of a halogen atom (usually bromine or iodine) on an organic molecule with a lithium atom from an organolithium reagent, most commonly n-butyllithium or tert-butyllithium. wikipedia.orgsaylor.org
R-X + R'-Li ⇌ R-Li + R'-X
The equilibrium lies on the side of the organolithium compound where the negative charge is better stabilized. nih.gov This reaction is typically very fast, even at low temperatures, which allows for the preparation of thermally unstable organolithium compounds. wikipedia.org Hexane is a suitable solvent for these reactions, often used in conjunction with a more polar co-solvent or in neat form for specific applications. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org
| Exchange Type | Substrate | Reagent | Product | Solvent | Reference(s) |
| Metal-Hydrogen | Toluene (B28343) (with TMEDA) | n-Butyllithium | Benzyllithium | Hexane | nih.gov |
| Metal-Halogen | Bromobenzene | n-Butyllithium | Phenyllithium | Hexane | slideshare.net |
| Metal-Halogen | Iodobenzene | tert-Butyllithium | Phenyllithium | Hexane | wikipedia.org |
| Metal-Halogen | Vinyl bromide | sec-Butyllithium | Vinyllithium (B1195746) | Hexane | wikipedia.org |
Table 2: Illustrative Examples of Metal-Hydrogen and Metal-Halogen Exchange Reactions in Hexane.
Recent advancements in chemical engineering have introduced innovative approaches for the synthesis of organolithium reagents, with a focus on improving safety, efficiency, and scalability. Microfluidic devices and continuous-flow reactors are at the forefront of these developments. chemistryviews.orgvapourtec.com
The high reactivity and thermal instability of many organolithium reactions present significant challenges in traditional batch reactors. okayama-u.ac.jp Flow chemistry offers precise control over reaction parameters such as temperature, mixing, and residence time, which is particularly advantageous for highly exothermic reactions like the formation of organolithiums. vapourtec.comthieme-connect.de
In the context of hexane as a solvent, continuous-flow systems can mitigate issues related to the precipitation of lithium halides, which can lead to reactor fouling in batch processes. vapourtec.com By maintaining a continuous flow, the build-up of solids can be minimized. Furthermore, the enhanced heat and mass transfer in microreactors allow for reactions to be conducted under conditions that are often inaccessible in batch, such as higher temperatures for shorter periods, leading to improved yields and selectivities. thieme-connect.de For example, efficient continuous-flow protocols for Pd-catalyzed cross-coupling reactions of organolithium reagents with aryl bromides have been developed, demonstrating the potential for safer and more scalable applications of these reactive intermediates. chemistryviews.org
In Situ Generation and Utilization of Unstable Intermediates
Many organolithium reagents are highly reactive and thermally unstable, making their isolation and storage challenging. okayama-u.ac.jpthieme-connect.de A powerful strategy to overcome this limitation is the in situ generation and immediate utilization of these unstable intermediates. This approach involves generating the reactive species in the presence of a trapping agent (an electrophile), ensuring that it reacts before it has a chance to decompose. okayama-u.ac.jp
Hexane, being a non-polar and aprotic solvent, can be a suitable medium for these reactions as it does not react with the organolithium intermediates. Flow chemistry is particularly well-suited for the in situ generation and trapping of unstable organolithiums. thieme-connect.de The short residence times achievable in microreactors allow for the rapid generation of the intermediate, which can then be immediately mixed with a stream of the electrophile. This minimizes decomposition and side reactions that can occur in batch processes where the entire volume of the reagent is generated before the addition of the electrophile. okayama-u.ac.jp
This methodology has enabled the use of a wider range of functionalized and traditionally "unstable" organolithium reagents in synthesis. For instance, highly reactive aryllithium species can be generated and reacted with electrophiles with high efficiency in continuous-flow systems. chemistryviews.org
Design of Chiral Lithium Reagents for Asymmetric Synthesis
The development of chiral lithium reagents for asymmetric synthesis is a significant area of research, enabling the enantioselective formation of new stereocenters. iupac.org The design of these reagents often involves the use of a chiral ligand that coordinates to the lithium atom, creating a chiral environment that directs the approach of the electrophile.
Chiral lithium amide bases are a prominent class of such reagents. iupac.orgnih.gov These are typically prepared by the deprotonation of a chiral amine with an alkyllithium, such as n-butyllithium, in a suitable solvent. While ethereal solvents are commonly used, hexane can also be employed, often in combination with a co-solvent. The nature of the solvent can influence the aggregation state and, consequently, the reactivity and selectivity of the chiral base. nih.gov
An example is the use of polymer-supported chiral lithium amide bases, which can be prepared by treating a polymer-bound chiral amine with n-butyllithium. nih.gov These supported reagents have been successfully used in the asymmetric deprotonation of prochiral ketones to generate enantioenriched silyl enol ethers. The use of a polymeric support facilitates the separation and recycling of the chiral auxiliary. nih.gov
| Chiral Amine Precursor | Deprotonating Agent | Resulting Chiral Base | Application | Solvent System | Reference(s) |
| (S)-(-)-2-(Methoxymethyl)pyrrolidine | n-Butyllithium | Chiral Lithium Amide | Asymmetric alkylation | Hexane/THF | nih.gov |
| (-)-Sparteine | sec-Butyllithium | Chiral Organolithium Complex | Asymmetric deprotonation | Hexane/Ether | purdue.edu |
| Polymer-supported Proline derivative | n-Butyllithium | Polymer-supported Chiral Lithium Amide | Asymmetric deprotonation of ketones | Hexane/THF | nih.gov |
Table 3: Examples of Chiral Lithium Reagents and their Application in Asymmetric Synthesis.
Synthesis of Other Organolithium Bases and Complexes
Beyond the common alkyllithiums, a variety of other organolithium bases and complexes are synthesized and used in hexane, often in combination with other solvents. These bases offer a range of steric and electronic properties, allowing for fine-tuning of reactivity and selectivity in deprotonation reactions.
Lithium Diisopropylamide (LDA): LDA is a widely used non-nucleophilic strong base. It is typically prepared by the reaction of diisopropylamine with n-butyllithium. rochester.edublogspot.com While often prepared and used in THF, stable solutions of LDA can be prepared in hexane or hexane-pentane mixtures. blogspot.com This is advantageous as it avoids the potential for the base to deprotonate ethereal solvents at higher temperatures. blogspot.com The preparation involves the addition of a hexane solution of n-butyllithium to diisopropylamine. rochester.edu
Lithium Tetramethylpiperidide (LiTMP): LiTMP is another sterically hindered, non-nucleophilic base, even more so than LDA. It is synthesized by the deprotonation of 2,2,6,6-tetramethylpiperidine with n-butyllithium. orgsyn.orgwikipedia.org This reaction can be carried out in hexane, although ethereal solvents are also commonly used.
Lithium Hexamethyldisilazide (LiHMDS): LiHMDS is a strong, non-nucleophilic base that is soluble in a range of organic solvents, including hexane. commonorganicchemistry.com It is prepared by the deprotonation of hexamethyldisilazane with an alkyllithium reagent like n-butyllithium. prepchem.comguidechem.com The synthesis can be performed by adding a hexane solution of n-butyllithium to hexamethyldisilazane. prepchem.com
| Organolithium Base | Amine Precursor | Deprotonating Agent | Solvent(s) | Reference(s) |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | n-Butyllithium | Hexane, Hexane/THF | rochester.edublogspot.com |
| Lithium Tetramethylpiperidide (LiTMP) | 2,2,6,6-Tetramethylpiperidine | n-Butyllithium | Hexane, THF | orgsyn.org |
| Lithium Hexamethyldisilazide (LiHMDS) | Hexamethyldisilazane | n-Butyllithium | Hexane, THF | prepchem.comguidechem.comprepchem.com |
Table 4: Synthesis of Common Lithium Amide Bases in Hexane-Containing Systems.
Lithium Amides
Lithium amides are highly valued as strong, non-nucleophilic bases in organic synthesis. Their utility stems from their ability to deprotonate a wide range of carbon acids, facilitating the formation of carbanions for subsequent reactions. The design of these reagents, particularly the steric bulk around the nitrogen atom, is crucial in tuning their reactivity and selectivity. The most commonly employed lithium amides include Lithium Diisopropylamide (LDA), Lithium Hexamethyldisilazide (LiHMDS), and Lithium Tetramethylpiperidide (LiTMP).
The general and most common method for the synthesis of these lithium amides involves the deprotonation of the corresponding secondary amine with an organolithium reagent, typically n-butyllithium (n-BuLi). This acid-base reaction is highly favorable and proceeds rapidly, often at low temperatures to mitigate side reactions. The choice of solvent is critical and significantly influences the structure and reactivity of the resulting lithium amide.
Lithium Diisopropylamide (LDA)
LDA is synthesized by the reaction of diisopropylamine with n-butyllithium. wikipedia.org This preparation is typically carried out in a non-polar organic solvent, such as tetrahydrofuran (B95107) (THF), at temperatures ranging from -78 °C to 0 °C. wikipedia.org The diisopropylamine has a pKa of approximately 36, making its conjugate base, LDA, a very strong base capable of deprotonating many weakly acidic protons. wikipedia.org In THF solution, LDA primarily exists as a solvated dimer. wikipedia.org However, in non-polar solvents like toluene, it can form a temperature-dependent equilibrium of oligomers, including trimers and tetramers. wikipedia.org This aggregation state is a key aspect of its reagent design, as the monomer is believed to be the most reactive species.
Lithium Hexamethyldisilazide (LiHMDS)
LiHMDS is prepared by the deprotonation of hexamethyldisilazane with n-butyllithium. thieme-connect.com Due to the presence of bulky trimethylsilyl groups, LiHMDS is a highly hindered base. The conjugate acid, hexamethyldisilazane, has a pKa of about 26, rendering LiHMDS a strong but less basic alternative to LDA. wikipedia.org A key feature of LiHMDS is its good solubility in a wide range of non-polar organic solvents. nih.gov In the absence of coordinating species, LiHMDS tends to form a cyclic trimer. researchgate.net The steric bulk of the trimethylsilyl groups contributes to its low nucleophilicity, making it an excellent choice for selective deprotonations where nucleophilic addition to electrophilic sites is a potential side reaction.
Lithium Tetramethylpiperidide (LiTMP)
LiTMP is synthesized through the deprotonation of 2,2,6,6-tetramethylpiperidine with n-butyllithium, typically at -78 °C, although synthesis at 0 °C has also been reported. wikipedia.org The conjugate acid of LiTMP has a pKa of approximately 37, making LiTMP a very strong and sterically hindered base. wikipedia.org Similar to other lithium amides, LiTMP has a propensity to aggregate, forming a tetramer in the solid state. wikipedia.org Its significant steric hindrance makes it exceptionally non-nucleophilic, often being the base of choice when other lithium amides might exhibit unwanted nucleophilic behavior.
| Property | Lithium Diisopropylamide (LDA) | Lithium Hexamethyldisilazide (LiHMDS) | Lithium Tetramethylpiperidide (LiTMP) |
| Precursor Amine | Diisopropylamine | Hexamethyldisilazane | 2,2,6,6-Tetramethylpiperidine |
| pKa of Conjugate Acid | ~36 wikipedia.org | ~26 wikipedia.org | ~37 wikipedia.org |
| Typical Synthesis Conditions | n-BuLi, THF, -78 to 0 °C wikipedia.org | n-BuLi, Hexane/THF, rt thieme-connect.com | n-BuLi, THF, -78 to 0 °C wikipedia.org |
| Common Aggregation State | Dimer (in THF) wikipedia.org | Trimer (in non-coordinating solvents) researchgate.net | Tetramer (solid state) wikipedia.org |
| Solubility | Soluble in non-polar organic solvents wikipedia.org | Soluble in a wide range of non-polar organic solvents nih.gov | Soluble in most organic solvents including THF, Et2O, hexane chemicalbook.com |
Lithium Acetylides and Alkoxides
Lithium acetylides and alkoxides are another important class of organolithium reagents, serving as potent nucleophiles in carbon-carbon and carbon-oxygen bond-forming reactions, respectively.
Lithium Acetylides
Lithium acetylides are typically synthesized by the deprotonation of a terminal alkyne using a strong base, most commonly an organolithium reagent like n-butyllithium or a lithium amide. masterorganicchemistry.com The acidity of the terminal alkyne proton (pKa ≈ 25) allows for facile deprotonation. masterorganicchemistry.com The reaction is usually performed in an ethereal solvent such as THF at low temperatures. wikipedia.org The resulting lithium acetylide is a powerful nucleophile that can participate in a variety of reactions, including the opening of epoxides and addition to carbonyl compounds to form propargyl alcohols. libretexts.org The design of the acetylide reagent is primarily determined by the substituent on the alkyne, which can influence its steric and electronic properties.
Lithium Alkoxides
Lithium alkoxides are generally prepared by the reaction of an alcohol with either lithium metal or, more conveniently, with n-butyllithium. uoanbar.edu.iq The reaction with n-butyllithium is a straightforward acid-base reaction that produces the lithium alkoxide and butane (B89635). The reaction with lithium metal is a redox process that generates hydrogen gas as a byproduct. The choice of method often depends on the scale of the reaction and the nature of the alcohol. Lithium alkoxides are versatile reagents used as bases and nucleophiles in a wide array of organic transformations. For instance, lithium tert-butoxide is a bulky, non-nucleophilic base, while lithium methoxide is a more nucleophilic species. The reactivity of lithium alkoxides is highly dependent on the steric and electronic nature of the parent alcohol.
| Reagent Class | General Synthetic Method | Common Precursors | Key Applications |
| Lithium Acetylides | Deprotonation of a terminal alkyne with a strong lithium base. masterorganicchemistry.com | Terminal alkynes, n-BuLi, LDA | C-C bond formation, addition to carbonyls, epoxide opening. libretexts.org |
| Lithium Alkoxides | Reaction of an alcohol with lithium metal or n-BuLi. uoanbar.edu.iq | Alcohols, Lithium metal, n-BuLi | Strong bases, nucleophiles in substitution and addition reactions. |
Applications in Polymerization Chemistry
Anionic Polymerization of Dienes and Styrenes in Hexane (B92381)
Anionic polymerization initiated by organolithium compounds in hexane is a cornerstone of industrial elastomer production. This technique provides a high degree of control over the polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions.
Organolithium Initiators for Controlled Polymerization
Organolithium reagents are widely employed as initiators for the anionic polymerization of dienes, such as butadiene and isoprene, and styrenes in non-polar hydrocarbon solvents like hexane uni-bayreuth.desemanticscholar.org. Common initiators include n-butyllithium (n-BuLi) and sec-butyllithium (sec-BuLi), which are commercially available in hexane solutions wikipedia.orgchemicalbook.com. The choice of initiator is critical as it influences both the initiation rate and the structure of the resulting polymer researchgate.net.
The initiation process, termed "carbolithiation," involves the addition of the organolithium compound across the double bond of the monomer, creating a new organolithium species that serves as the propagating chain end wikipedia.org. The high reactivity of these initiators in hydrocarbon solvents allows for efficient polymerization of a variety of monomers, including styrene, butadiene, and isoprene semanticscholar.orgnih.gov. The polymerization of ethylene has also been achieved using butyllithium complexed with chelating diamines semanticscholar.org.
Living Polymerization Characteristics and Molecular Weight Control
A significant advantage of using organolithium initiators in hexane for the polymerization of styrenes and dienes is the "living" nature of the reaction encyclopedia.pub. In a living polymerization, there are no inherent termination or chain transfer reactions, meaning the propagating chain ends remain active until deliberately quenched encyclopedia.pub. This characteristic allows for exceptional control over the polymer's molecular weight.
The number-average molecular weight (Mn) of the polymer can be precisely controlled by the stoichiometry of the reaction, specifically the molar ratio of monomer to initiator semanticscholar.org. The predictable nature of the molecular weight allows for the synthesis of polymers ranging from a few thousand to over a million g/mol semanticscholar.org. Furthermore, the absence of termination reactions results in polymers with a very narrow molecular weight distribution, often with a polydispersity index (Mw/Mn) close to 1.1 semanticscholar.orglibretexts.org. The living nature of these polymerizations is also instrumental in the synthesis of block copolymers by the sequential addition of different monomers encyclopedia.pub.
Influence of Initiator Structure and Steric Hindrance on Polymer Microstructure
The structure of the organolithium initiator and the steric hindrance around the lithium-carbon bond have a profound impact on the microstructure of the resulting polydienes. In the polymerization of butadiene in hexane, the use of different initiators can significantly alter the percentage of 1,4- and 1,2-addition units in the polymer chain.
It has been demonstrated that initiators with greater steric hindrance can effectively block the association of chain ends, leading to an increase in the 1,4-unit content in hydroxyl-terminated polybutadiene (B167195) (HTPB) nih.gov. For example, a novel initiator, tert-butyldimethylsiloxydimethylpropyl lithium (TBDMSODPrLi), was designed with increased steric hindrance to reduce end-chain association during polymerization, thereby increasing the 1,4-unit content nih.gov. The steric bulk of Lewis base ligands used in conjunction with organolithium initiators also plays a decisive role in the regioselectivity of butadiene polymerization, with larger ligands favoring 1,2-addition due to steric interference during the 1,4-addition transition state researchgate.netrsc.org.
| Initiator System | Monomer | Solvent | Key Finding on Microstructure |
| tert-butyldimethylsiloxydimethylpropyl lithium (TBDMSODPrLi) | Butadiene | Hexane | Increased steric hindrance leads to a higher 1,4-unit content in the resulting polybutadiene. nih.gov |
| Alkyllithium / Lewis Bases | Butadiene | Nonpolar | Steric hindrance of the Lewis base ligand significantly influences the 1,2-selectivity. researchgate.netrsc.org |
Role of Aggregation State in Polymerization Kinetics
In non-polar solvents like hexane, organolithium compounds exist as aggregates. For instance, n-butyllithium is predominantly hexameric in cyclohexane, while sec-butyllithium is mainly tetrameric wikipedia.orgchemicalbook.compageplace.de. These aggregates are in equilibrium with a small concentration of unassociated, monomeric species, which are believed to be the primary active species in the polymerization semanticscholar.org.
| Organolithium Compound | Solvent | Predominant Aggregation State |
| n-Butyllithium | Cyclohexane/Hexane | Hexameric wikipedia.orgchemicalbook.com |
| sec-Butyllithium | Benzene (B151609)/Cyclohexane | Tetrameric semanticscholar.org |
| n-Butyllithium | Diethyl ether | Tetrameric wikipedia.orgyoutube.com |
| n-Butyllithium | Tetrahydrofuran (B95107) (THF) | Dimer-Tetramer equilibrium researchgate.net |
Anionic Polymerization of Methacrylates
The anionic polymerization of methacrylate monomers presents challenges due to the susceptibility of the carbonyl group to nucleophilic attack by the highly reactive organolithium initiators. This can lead to side reactions and a loss of control over the polymerization. However, the use of complexed organolithium initiators has proven effective in mitigating these issues.
Use of Complexed Organolithium Initiators (e.g., Lithium Chloride-sBuLi)
To achieve a controlled, or "living," anionic polymerization of methacrylates, complexed organolithium initiators are often employed. A notable example is the use of sec-butyllithium (sBuLi) complexed with lithium chloride (LiCl) uliege.be. This complexation moderates the reactivity of the initiator, reducing the likelihood of side reactions with the ester group of the methacrylate monomer uliege.becmu.edu.
The LiCl-complexed sBuLi system has been successfully used to initiate the polymerization of various methacrylates, such as methyl methacrylate (MMA) and tert-butyl methacrylate (tBuMA) uliege.be. While the homopolymerization of some methacrylates like tBuMA can proceed in a living manner, allowing for the synthesis of well-defined polymers and block copolymers, the polymerization of others may be less controlled uliege.be. The use of such complexed initiators represents a significant advancement in the controlled synthesis of polymethacrylates via anionic polymerization.
Future Directions and Emerging Research Areas
Development of Novel Organolithium Reagents with Tailored Reactivity
The synthesis of new organolithium reagents with customized reactivity is a primary focus of modern research. The goal is to move beyond common reagents like n-butyllithium to create compounds that offer enhanced selectivity, stability, or reactivity for specific synthetic challenges.
One promising area is the development of highly reactive lithium metal sources for the preparation of organolithium compounds. Researchers have developed a method to create crystalline lithium dendrites from liquid ammonia, which have a surface area approximately 100 times greater than conventional lithium sources. chemrxiv.org These Li-dendrites are reported to be 19 times more reactive than lithium powders, the current industry standard, which could lead to more efficient and reproducible synthesis of a wide variety of organolithium reagents. chemrxiv.org
The reactivity of alkyllithium reagents, while thermodynamically strong, can sometimes be kinetically slow. nih.gov This can be improved by modifying the Lewis acidity of the lithium ion. nih.gov The structure and composition of the reagent's aggregate form—which can include other lithium compounds or coordinating Lewis bases—also significantly influence its reactivity. acs.org By manipulating these aggregates, for instance through the in-situ formation of lithiated substrates, researchers can create mixed-aggregate reagents with tailored properties for specific applications. acs.org This approach allows for enhanced solubility and opens new avenues for synthetic applications. acs.org
Table 1: Comparison of Common Alkyllithium Reagents
| Reagent | Common Application | Key Characteristics |
|---|---|---|
| n-Butyllithium (n-BuLi) | Anionic polymerization initiator, general-purpose strong base. wikipedia.org | Standard reactivity, widely available. |
| sec-Butyllithium (s-BuLi) | Deprotonation of weakly acidic protons. mt.com | More reactive and selective than n-BuLi. wikipedia.org |
| tert-Butyllithium (t-BuLi) | Metal-halogen exchange, deprotonation of very weak acids. wikipedia.orgmt.com | Most reactive of the butyllithiums, pyrophoric. nih.govscispace.com |
Advanced Spectroscopic and Computational Methods for In-Situ Studies
Understanding the structure and reaction mechanisms of organolithium reagents is critical for controlling their reactivity. Given their sensitivity and the transient nature of intermediates, advanced analytical techniques are essential. Future research is increasingly relying on a combination of sophisticated spectroscopic and computational methods for in-situ analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ⁷Li NMR, is a powerful tool for characterizing the structure and dynamics of organolithium reagents in solution. numberanalytics.com However, there is a growing emphasis on in-situ spectroscopic methods that can probe reaction mechanisms as they occur, providing a detailed understanding of the molecular processes that govern these complex reactions. nih.gov
Alongside experimental techniques, computational methods are becoming indispensable. Density Functional Theory (DFT) is used to study bonding and interactions within organometallic complexes. rsc.org For example, DFT-based Natural Bond Orbital (NBO) analysis can reveal the stabilization energies associated with metal-ligand interactions. rsc.org Furthermore, emerging computational tools, including artificial intelligence and machine learning, are being applied to analyze complex datasets from techniques like mass spectrometry imaging (MSI), which can map the distribution of hundreds of molecules in a sample. nih.gov These advanced computational approaches are expected to transform the study of organolithium chemistry by enabling more accurate predictions of reactivity and mechanisms. nih.gov
Table 2: Advanced Methods for Organolithium Studies
| Method | Application | Information Gained |
|---|---|---|
| In-situ NMR Spectroscopy | Real-time monitoring of reactions. | Structural information on intermediates, reaction kinetics. numberanalytics.com |
| Raman Spectroscopy | Probing molecular vibrations. | Information on bonding within organometallic complexes. rsc.org |
| Density Functional Theory (DFT) | Computational modeling of electronic structure. | Bond energies, reaction pathways, molecular orbital analysis. rsc.org |
Sustainable Synthesis and Catalysis Using Lithium-Hexane Systems
The chemical industry's shift towards green chemistry has spurred research into more sustainable methods for organolithium synthesis and catalysis. A key focus is reducing the reliance on volatile and hazardous organic solvents. While hexane (B92381) is a common solvent for commercial alkyllithiums, researchers are exploring greener alternatives. acs.org For instance, cyclopentyl methyl ether (CPME) has been successfully used as a sustainable solvent for nucleophilic acyl substitution reactions involving various organolithium reagents, including n-BuLi and n-HexylLi. mdpi.com These reactions proceed rapidly and with high chemoselectivity under aerobic, ambient conditions. mdpi.com
Improving the efficiency of reagent synthesis is another pillar of sustainability. The development of highly reactive lithium sources, such as the previously mentioned Li-dendrites, allows for faster and more complete reactions, reducing waste and energy consumption. chemrxiv.org This increased reactivity can make the synthesis of organolithium reagents more economical and environmentally friendly. chemrxiv.org
Exploration of New Polymer Architectures and Materials
Organolithium reagents, particularly n-butyllithium in hexane, are vital as initiators for anionic polymerization, a process used to produce various elastomers like styrene-butadiene rubber. wikipedia.org A significant area of future research involves leveraging this chemistry to create novel polymers with precisely controlled architectures and advanced material properties.
Researchers are developing new methods to synthesize complex polymer structures, such as hyperbranched polymers (HBPs), with controlled topology. rsc.org One novel approach combines Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization with hetero-Diels-Alder (HDA) reactions, which allows for better control over the polymerization process and reduces defects. rsc.org This technique broadens the range of possible polymer architectures, paving the way for new nanomaterials and advanced functional materials. rsc.org
Another active area is the synthesis of new lithium-ion conducting polymer electrolytes for battery applications. researchgate.net Scientists have synthesized novel polysiloxane-based polymers grafted with tripodand centers that can host lithium cations. When combined with a lithium salt like lithium hexafluorophosphate, these materials form flexible electrolyte membranes with exceptionally high ionic conductivity at room temperature. researchgate.net The unique self-assembly of the polymer chains creates efficient pathways for lithium-ion transport, a critical feature for developing next-generation batteries. researchgate.net
Integration of Organolithium Chemistry with Flow Chemistry and Microfluidics
The high reactivity and often pyrophoric nature of organolithium reagents present significant safety and scalability challenges in traditional batch reactors. scispace.com Flow chemistry and microfluidics are emerging as transformative technologies to address these issues. By performing reactions in continuous-flow microreactors, chemists can achieve superior control over reaction parameters like temperature and residence time. scispace.comresearchgate.net
This enhanced control offers several advantages. The high surface-to-volume ratio in microreactors allows for efficient heat transfer, enabling highly exothermic lithiation reactions to be run safely at temperatures near room temperature, rather than under cryogenic conditions. scispace.comresearchgate.net This technology also allows for the safe handling of unstable intermediates, suppressing side reactions that often occur in batch processes. researchgate.netokayama-u.ac.jp
The integration of flow chemistry with automated analysis, such as mid-IR transmission analysis, provides deep insights into reaction kinetics and mixing properties. researchgate.net This combination of precise control and real-time monitoring has expanded the scope of organolithium chemistry and has been successfully applied to produce kilogram-scale quantities of fine chemicals, demonstrating a viable path from laboratory feasibility to industrial production. researchgate.net
Q & A
Q. What experimental precautions are critical when handling hexane in lithium-based synthesis?
Hexane’s high flammability (H225 hazard code) and neurotoxic risks (H336/H373) necessitate strict safety protocols. Use explosion-proof equipment (P241), static discharge prevention (P242), and ventilation (P271) . Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Hexane-lithium reactions may generate reactive intermediates, so inert atmospheres (e.g., argon) are recommended .
Q. How can distillation and gas chromatography (GC) optimize hexane purification for lithium intercalation?
Fractional distillation separates hexane from higher-boiling-point solvents (e.g., octane). Monitor distillation via GC to track hexane concentration in fractions. Use a polar GC column (e.g., DB-WAX) to resolve hexane peaks from impurities . Calibrate retention times with pure standards and validate purity via NMR or FTIR .
Q. What methods ensure reproducibility in hexane-lithium reaction setups?
Standardize solvent drying (e.g., molecular sieves) to eliminate water, which reacts violently with lithium. Use Schlenk lines for oxygen-free conditions. Document reaction parameters (temperature, stirring rate, molar ratios) and characterize intermediates (e.g., LixXS2 phases) via XRD or Raman spectroscopy .
Q. How to design a kinetic study for hexane pyrolysis in jet-stirred reactors (JSRs)?
JSRs require precise temperature control (600–1200 K) and residence time calibration. Use quartz reactors to minimize catalytic interference. Speciation data from mass spectrometry or GC-MS should validate kinetic models, comparing intermediates like alkenes and radicals to literature mechanisms .
Q. What analytical techniques detect hexane residues in lithiated products?
Headspace GC-MS identifies volatile residues. For non-volatile organics, use Soxhlet extraction with polar solvents (e.g., ethanol), followed by LC-MS. Quantify lithium via ICP-OES, ensuring hexane-free sample digestion .
Advanced Research Questions
Q. How do hexane isomers influence pyrolysis kinetics and combustion behavior?
Isomeric branching (e.g., n-hexane vs. 2-methylpentane) alters bond dissociation energies, affecting radical formation rates. High-pressure laminar burning velocity experiments and shock tube studies reveal isomer-specific ignition delays. Validate models using Chemkin with updated thermodynamic databases .
Q. What strategies control lithiation degree in MX2 monolayers synthesized via n-butyl lithium/hexane?
Lithiation is tunable via reaction time (12–72 hrs), Li concentration (1–5 M), and sonication duration. Excess lithium increases 1T phase formation but risks over-lithiation. Use XPS to quantify Li content and TEM to assess layer exfoliation efficiency .
Q. How to resolve contradictions between experimental and simulated pyrolysis data for hexane?
Discrepancies often arise from unaccounted secondary reactions (e.g., cyclization). Incorporate pressure-dependent rate rules and isomer-specific pathways into kinetic models. Cross-validate with shock tube speciation data and sensitivity analysis .
Q. What role does hexane play in mitigating lithium dendrite formation in battery anodes?
Hexane’s low polarity stabilizes lithium dispersion in non-aqueous electrolytes. Use in-situ SEM to monitor dendrite suppression during cycling. Compare with alternative solvents (e.g., DOL/DME) via electrochemical impedance spectroscopy (EIS) .
Q. How to analyze synergistic effects in hexane-lithium systems under high-pressure combustion?
Couple high-pressure JSR experiments (up to 20 atm) with laser diagnostics (e.g., LIF) to track intermediate species. Compare with ab initio calculations (e.g., CCSD(T)) to refine transition-state energetics in kinetic models .
Methodological Notes
- Data Validation : Always cross-reference experimental results with multiple techniques (e.g., GC, NMR, XRD) to address instrumental biases .
- Modeling : Use open-source tools like Cantera for kinetic modeling, ensuring compatibility with published mechanisms (e.g., CRECK or AramcoMech) .
- Safety Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for hazard data, referencing SDS sections explicitly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
